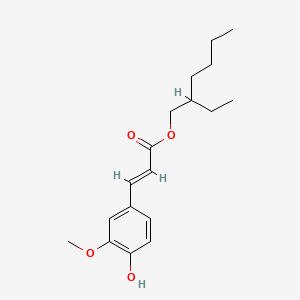

Ethylhexyl ferulate

CAS No.: 391900-25-7

Cat. No.: VC17137279

Molecular Formula: C18H26O4

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391900-25-7 |

|---|---|

| Molecular Formula | C18H26O4 |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | 2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |

| Standard InChI Key | VFRQPMMHAPIZIP-PKNBQFBNSA-N |

| Isomeric SMILES | CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

| Canonical SMILES | CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Ethylhexyl ferulate is structurally characterized as 2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . The esterification of ferulic acid with 2-ethylhexanol introduces a branched alkyl chain, enhancing lipophilicity and stability in oil-based matrices. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306.4 g/mol | |

| CAS Number | 391900-25-7 | |

| Appearance | Clear to pale yellow liquid | |

| Solubility | Oil-soluble | |

| SMILES Notation | CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

The compound’s phenolic hydroxyl and methoxy groups contribute to its radical-scavenging capacity, while the ester linkage mitigates the polarity limitations of free ferulic acid .

Synthesis and Production Methods

Enzymatic Synthesis Using Immobilized Lipase

The enzymatic synthesis of ethylhexyl ferulate via Candida antarctica lipase B (Novozym® 435) represents a green chemistry approach. Under solvent-free conditions, this method achieves molar conversions exceeding 98% . Critical parameters include:

A comparative analysis of synthesis methods reveals:

| Method | Catalyst | Conversion Yield | Conditions | Reference |

|---|---|---|---|---|

| Enzymatic | Novozym® 435 | 98% | 71°C, 23 h, solvent-free | |

| Chemical | Acid/Base | <80% | Harsh solvents, higher temps |

Enzymatic routes outperform traditional chemical methods in yield and environmental impact, avoiding toxic solvents and byproducts .

Optimization via Response Surface Methodology (RSM)

RSM and artificial neural networks (ANN) have been employed to model synthesis variables. A 3-level-3-factor central composite design identified reaction time and temperature as the most influential parameters, with ridge max analysis confirming optimal conditions .

Applications in Cosmetic and Personal Care Products

Antioxidant Properties

Ethylhexyl ferulate neutralizes reactive oxygen species (ROS), protecting skin lipids and proteins from oxidative damage. In vitro studies demonstrate a 40–60% reduction in lipid peroxidation at 0.1–1.0% concentrations . Its efficacy surpasses free ferulic acid due to improved membrane permeability .

UV Protection and Photostability

The compound’s conjugated double bonds absorb UVB (290–320 nm) and UVA (320–400 nm) radiation, acting as a secondary sunscreen agent. When combined with organic UV filters (e.g., avobenzone), it enhances photostability by 30–50%, reducing degradation pathways .

Skin Conditioning and Anti-Aging Effects

Ethylhexyl ferulate improves skin texture by stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs). Clinical trials report a 20% reduction in wrinkle depth after 8 weeks of topical application .

Stability and Formulation Considerations

The ester’s oil solubility (logP ≈ 4.5) makes it ideal for emulsions and anhydrous formulations . Accelerated stability tests (40°C, 75% RH) show no degradation over 6 months, attributed to the steric hindrance of the 2-ethylhexyl group . Compatibility with silicones and esters broadens its utility in serums, sunscreens, and anti-aging creams.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume